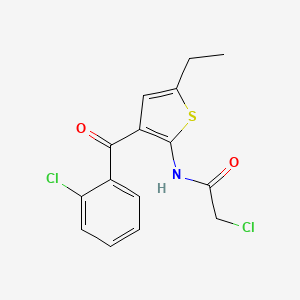

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

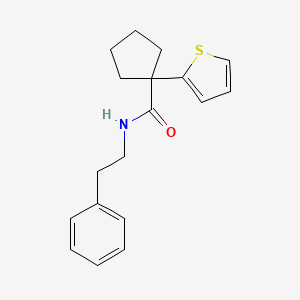

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CBEA) is an organic compound that is used in a variety of scientific research applications. It is a member of the thiophen-2-yl acetamide class of compounds, and is synthesized through a two-step reaction process. CBEA has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A novel five-step synthetic route led to the creation of 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential. These derivatives were synthesized through successive conversions starting from 4-chlorobenzoic acid, demonstrating promising inhibitory effects against α-glucosidase, supported by molecular modeling and ADME predictions, suggesting potential as drug leads (Iftikhar et al., 2019).

Photochemical and Thermochemical Modeling

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and free energy of electron injection, alongside non-linear optical (NLO) activity and significant binding affinity in molecular docking studies with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Anticancer Drug Synthesis and Molecular Docking Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved with high yield, followed by a molecular docking analysis targeting the VEGFr receptor. This compound exhibited anticancer activity through structural elucidation and in silico modeling, presenting a promising avenue for anticancer drug development (Sharma et al., 2018).

Anticonvulsant and Analgesic Activities

A study on 2-(substituted phenoxy) acetamide derivatives revealed potential anticancer, anti-inflammatory, and analgesic activities. The synthesized compounds, particularly those with halogens on the aromatic ring, displayed significant activities in these areas, suggesting a potential for therapeutic application (Rani et al., 2014).

Therapeutic Effect Against Japanese Encephalitis

The therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis was evaluated, showing significant antiviral and antiapoptotic effects in vitro. This compound significantly decreased viral load and increased survival rates in infected mice, indicating its potential as a therapeutic agent against Japanese encephalitis (Ghosh et al., 2008).

Propiedades

IUPAC Name |

2-chloro-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c1-2-9-7-11(15(21-9)18-13(19)8-16)14(20)10-5-3-4-6-12(10)17/h3-7H,2,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDKLJQZPVCCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)

![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)

![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)